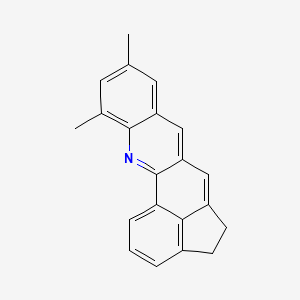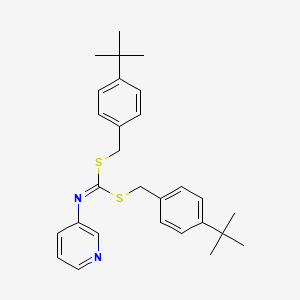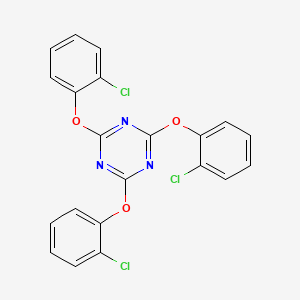![molecular formula C16H17ClO2 B14665637 2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol CAS No. 40453-18-7](/img/structure/B14665637.png)
2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol is an organic compound belonging to the biphenyl family It is characterized by the presence of a chlorine atom and four methyl groups attached to the biphenyl structure, along with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol typically involves the chlorination of 3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selective substitution at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding biphenyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding biphenyl derivative.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the methyl and hydroxyl groups, resulting in different chemical properties.
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-diol: Lacks the chlorine atom, affecting its reactivity and applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a different functional group, leading to distinct chemical behavior.
Uniqueness
2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol is unique due to the combination of chlorine, methyl, and hydroxyl groups on the biphenyl structure
Properties
CAS No. |
40453-18-7 |
|---|---|
Molecular Formula |
C16H17ClO2 |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
3-chloro-4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C16H17ClO2/c1-8-5-12(6-9(2)15(8)18)13-7-10(3)16(19)11(4)14(13)17/h5-7,18-19H,1-4H3 |
InChI Key |
MBXOAPXGEWZBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=C(C(=C(C(=C2)C)O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



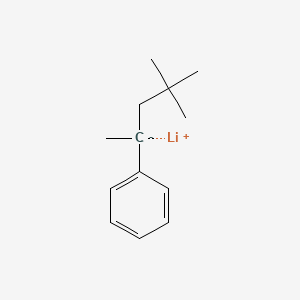

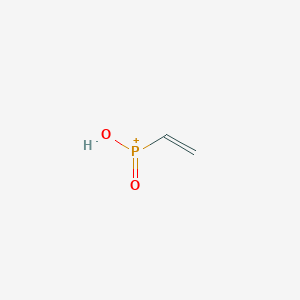
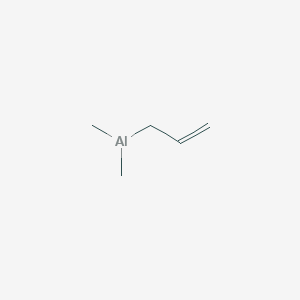
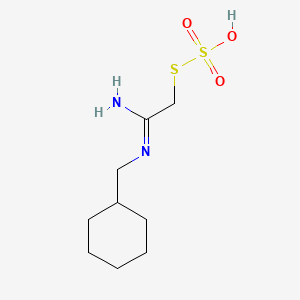
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
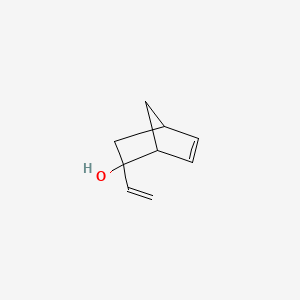
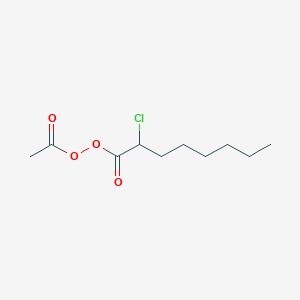
![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
